

A Technical Guide to the Spectroscopic Data of 2-Methyl-1,3-cyclopentadiene

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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclopentadiene

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This technical guide provides a detailed overview of the spectroscopic data for **2-Methyl-1,3-cyclopentadiene**, targeting researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.

Molecular Structure:

• Compound Name: 2-Methyl-1,3-cyclopentadiene

Molecular Formula: C₆H₈

Molecular Weight: 80.13 g/mol [1]

CAS Number: 3727-31-9[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H and ¹³C NMR data for **2-Methyl-1,3-cyclopentadiene**. It is important to note that the experimental data presented here is derived from a study of an isomeric mixture of 1- and 2-methylcyclopentadiene, which may affect the precise chemical shift values.

¹H NMR Data



The proton NMR spectrum of **2-Methyl-1,3-cyclopentadiene** is expected to show signals for the methyl, methylene, and vinyl protons. The data from an isomeric mixture suggests the following approximate chemical shifts and multiplicities[3]:

Protons	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
CH₃	~2.04	Quartet	~2	3H
CH₂	~2.97	Multiplet	-	2H
=CH	6.00 - 6.45	Multiplet	-	3H

Note: The data is based on an isomeric mixture, and the signals for the pure compound may vary slightly. The vinyl region is complex due to multiple couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from an isomeric mixture, the approximate chemical shifts for the methyl and methylene carbons are as follows. The vinyl and quaternary carbon signals are predicted based on typical values for similar structures.

Carbon	Chemical Shift (δ) (ppm)
CH₃	15.17 - 16.01
CH ₂	41.44 - 44.89
=CH	125 - 140 (predicted)
=C-CH₃	145 - 155 (predicted)

Note: The ranges for CH₃ and CH₂ are from an isomeric mixture. The vinyl and quaternary carbon shifts are estimations.

Infrared (IR) Spectroscopy



Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for **2-Methyl-1,3-cyclopentadiene** is not readily available, the expected characteristic absorption bands can be predicted based on its structure, which contains C-H bonds of sp² and sp³ hybridized carbons, and C=C double bonds.

Functional Group	Vibration Mode	Expected Absorption (cm ⁻¹)
=C-H (vinyl)	Stretch	3100 - 3000
C-H (alkyl)	Stretch	3000 - 2850
C=C (conjugated diene)	Stretch	~1650 and ~1600
CH₂	Bend (scissoring)	~1465
СНз	Bend (asymmetric)	~1450
СНз	Bend (symmetric)	~1375

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook lists the molecular weight of **2-Methyl-1,3-cyclopentadiene** as 80.1277 g/mol [2]. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 80.

Predicted Fragmentation:

Common fragmentation pathways for cyclic dienes involve the loss of small molecules or radicals. The most prominent fragment is often the tropylium ion $(C_7H_7^+)$ if a rearrangement is possible, but for this compound, the loss of a methyl radical is more likely.

m/z	Proposed Fragment
80	[C ₆ H ₈] ⁺ (Molecular Ion)
79	[C ₆ H ₇] ⁺ (Loss of H)
65	[C₅H₅] ⁺ (Loss of CH₃)



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Methyl-1,3-cyclopentadiene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

IR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2-Methyl-1,3-cyclopentadiene**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

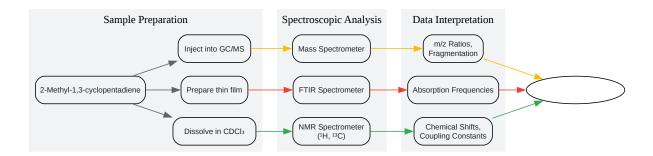
- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or by direct injection.
- Ionization: Ionize the sample molecules using a suitable method, such as Electron Ionization
 (EI) at 70 eV.



- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methyl-1,3-cyclopentadiene**.



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General workflow for spectroscopic analysis.

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